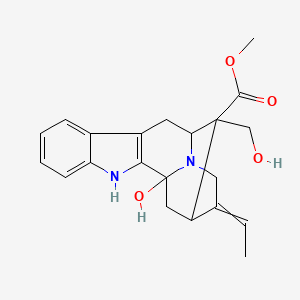

16-Epi-voacarpine

Description

Overview of Monoterpenoid Indole (B1671886) Alkaloids and their Research Significance

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of natural products found predominantly in plants. nih.govmdpi.comunb.ca These complex molecules are biosynthesized from the condensation of tryptophan and secologanin (B1681713), leading to an impressive array of structural variants. mdpi.com Historically, MIAs have been a significant source of drug leads, with well-known examples including vinblastine (B1199706) and vincristine (B1662923) (anticancer), reserpine (B192253) (antihypertensive), and ajmaline (B190527) (anti-arrhythmic). nih.govresearchgate.net The vast chemical diversity and wide range of biological activities of MIAs make them a subject of intense research interest in fields such as drug discovery, phytochemistry, and chemical biology. nih.govresearchgate.net They are primarily found in a limited number of plant families, notably Apocynaceae, Loganiaceae, and Rubiaceae. nih.gov The continued investigation of these compounds holds significant potential for the discovery of new therapeutic agents. researchgate.netresearchgate.net

to 16-Epi-voacarpine as a Sarpagine-Type Indole Alkaloid

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine-type classification. electronicsandbooks.comnih.gov Sarpagine-type alkaloids are a significant subgroup of MIAs, characterized by a specific carbon skeleton and serving as precursors for more complex alkaloids like the ajmaline and koumine (B8086292) types. nih.govnih.gov this compound has been isolated from various plant species, including Tabernaemontana corymbosa, Gelsemium sempervirens, and Voacanga chalotiana. electronicsandbooks.comlookchem.comphcogrev.com Its structure has been determined through spectroscopic analysis. electronicsandbooks.com Research has identified several potential biological activities for this compound, including antimalarial and anticholinesterase properties. lookchem.com

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₄ | lookchem.comnaturalproducts.net |

| Molecular Weight | 368.43 g/mol | lookchem.com |

| Exact Mass | 368.17360725 g/mol | plantaedb.com |

| Topological Polar Surface Area (TPSA) | 85.79 Ų | naturalproducts.netnaturalproducts.net |

| Hydrogen Bond Donor Count | 3 | naturalproducts.netnaturalproducts.net |

| Hydrogen Bond Acceptor Count | 5 | naturalproducts.netnaturalproducts.net |

| Rotatable Bond Count | 2 | naturalproducts.netnaturalproducts.net |

| CAS Number | 114027-38-2 | lookchem.com |

Research Findings on this compound

Isolation and Distribution

This compound has been successfully isolated from several plant species. It was identified in the radix of Gelsemium sempervirens as part of a study that also isolated other new sarpagine-type alkaloids. electronicsandbooks.com It is also found in Gelsemium elegans, where it is considered one of the main indole alkaloids. nih.govsci-hub.se In a study using mass spectrometry imaging on G. elegans, 19E-16-epi-voacarpine was observed to be primarily concentrated in the epidermis region of mature stems. nih.govfrontiersin.org The compound has also been derived from Tabernaemontana corymbosa and Voacanga chalotiana. lookchem.comphcogrev.com

Biological Activity Studies

Research into the biological activities of this compound has indicated several areas of interest. Studies have shown that it possesses antimalarial properties, demonstrating the ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. lookchem.com Furthermore, it exhibits anticholinesterase activity, which involves the inhibition of cholinesterase enzymes. lookchem.com This activity is a target for potential therapeutic agents for neurodegenerative diseases. lookchem.com Sarpagine-type alkaloids as a class are noted for their antimalarial activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-12-10-23-17-8-14-13-6-4-5-7-16(13)22-18(14)21(23,26)9-15(12)20(17,11-24)19(25)27-2/h3-7,15,17,22,24,26H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROBSNVANUBAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC4=C(C2(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations

Plant Sources and Geographical Distribution of 16-Epi-voacarpine

This compound is a naturally occurring alkaloid that has been identified in a variety of plant species across different geographical regions. Its presence is particularly noted in the genera Voacanga, Gelsemium, and Melodinus.

This compound is found in species of the Voacanga genus, which are primarily native to Africa. Research has documented its presence in the root bark of Voacanga africana, a tree that is widespread in tropical Africa.

The genus Gelsemium, comprising three species of flowering plants, is another significant source of this compound. These species are found in temperate to tropical regions of North America and Southeast Asia. Notably, Gelsemium elegans, distributed in Southeast Asia, is a well-documented source of this alkaloid. Studies have identified this compound in various parts of the Gelsemium elegans plant, including the roots, stems, and leaves.

Various species within the Melodinus genus, which are found in Asia and the western Pacific, have also been reported to contain this compound. For instance, phytochemical investigations of Melodinus suaveolens, a species found in Southeast Asia, have led to the isolation of this compound.

Phytochemical Context and Alkaloid Classification of this compound

This compound belongs to the class of indole (B1671886) alkaloids, a large and diverse group of naturally occurring compounds characterized by the presence of an indole nucleus. Specifically, it is classified as a sarpagine-type indole alkaloid. These alkaloids are biosynthetically derived from the amino acid tryptophan. The sarpagine-type alkaloids are characterized by a specific stereochemical configuration at the C-16 position of the molecule.

Spatiotemporal Distribution of this compound within Plant Tissues

The concentration and distribution of this compound can vary significantly within different tissues of the source plants and may also fluctuate based on developmental stage and environmental conditions.

In Gelsemium elegans, for example, the highest concentrations of this compound are typically found in the roots, with progressively lower concentrations in the stems and leaves. This distribution pattern suggests that the roots may be the primary site of synthesis or storage of this alkaloid. Furthermore, the levels of this compound and other alkaloids in Gelsemium species can be influenced by factors such as the age of the plant and the season.

The following table provides a summary of the plant sources of this compound:

| Genus | Species | Plant Part(s) | Geographical Distribution |

| Voacanga | Voacanga africana | Root bark | Tropical Africa |

| Gelsemium | Gelsemium elegans | Roots, stems, leaves | Southeast Asia |

| Melodinus | Melodinus suaveolens | Not specified | Southeast Asia |

Isolation and Structural Elucidation Methodologies

Advanced Chromatographic and Separation Techniques for 16-Epi-voacarpine

The isolation of this compound from its natural source, often a complex mixture of related alkaloids, relies heavily on modern chromatographic methods. The initial step typically involves an acid-base extraction of the crude plant material (e.g., stem bark or seeds of Voacanga africana or Voacanga grandifolia) to separate the basic alkaloids from other plant constituents.

Following this initial extraction, a combination of chromatographic techniques is employed for purification. Column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, serves as a primary method for fractionating the crude alkaloid mixture. Elution is performed using a gradient of non-polar to polar solvents, such as hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures, to separate compounds based on their polarity.

For the fine separation of closely related isomers and epimers like voacarpine and this compound, High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC, utilizing a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, is a common approach. The precise conditions, including the gradient, flow rate, and detection wavelength, are optimized to achieve baseline separation of the target compound. Purity is often confirmed using HPLC analysis.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel / Alumina | Hexane, Ethyl Acetate, Chloroform, Methanol gradients | Initial fractionation of crude alkaloid extract |

| Preparative TLC | Silica Gel | Solvent systems similar to column chromatography | Small-scale purification and fraction analysis |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Methanol and buffered water | Final purification, separation of epimers, purity analysis |

Spectroscopic Approaches for Structural and Stereochemical Determination of this compound

Once isolated, the precise structure and stereochemistry of this compound are determined using a combination of powerful spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for an unambiguous assignment of the molecule's constitution and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, chemists can piece together the connectivity of the entire molecule.

For this compound, ¹H NMR provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their proximity to one another. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. 2D NMR experiments are crucial for establishing the final structure. For instance, COSY spectra show which protons are coupled (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. The HMBC experiment is vital as it shows long-range correlations between protons and carbons (two or three bonds away), allowing for the connection of different molecular fragments. The specific chemical shifts, particularly around the stereocenter at C-16, are critical for distinguishing it from its epimer, voacarpine.

Detailed ¹H and ¹³C NMR data tables for this compound are established through these comprehensive analyses, though specific datasets are found within specialized primary literature.

Mass spectrometry (MS) provides essential information about a molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the molecular mass of this compound with high precision. This allows for the confident determination of its molecular formula, C₂₁H₂₄N₂O₃.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The molecular ion is fragmented in the mass spectrometer, and the resulting daughter ions provide valuable structural clues. The fragmentation of indole (B1671886) alkaloids often involves characteristic losses, such as the cleavage of the ester group or ring fissions within the complex polycyclic system. The specific fragmentation pattern of this compound serves as a fingerprint that can help differentiate it from its isomers.

| Ion | Description | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |

| Fragment Ions | Daughter ions resulting from CID | Provides structural information based on characteristic losses and bond cleavages. |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate a 3D map of the electron density within the crystal, revealing the precise position of every atom in space.

For a molecule with multiple chiral centers like this compound, X-ray crystallography provides unambiguous proof of the relative and absolute configuration of each center, including the key stereocenter at C-16. This is particularly crucial for confirming the "Epi" configuration relative to its more common diastereomer. While this technique provides the gold standard for stereochemical assignment, its application is contingent upon the ability to grow a suitable single crystal of the compound, which can be a significant challenge. To date, the successful application of X-ray crystallography for the specific purpose of determining this compound's stereochemistry has not been widely reported in publicly accessible literature, with researchers often relying on detailed NMR analysis and comparison to related known compounds.

Biosynthesis and Biogenetic Pathways of 16 Epi Voacarpine

Precursor Compounds and Early Stages of Indole (B1671886) Alkaloid Biosynthesis Relevant to 16-Epi-voacarpine

The journey towards this compound begins with fundamental building blocks derived from primary metabolism. The biogenetic precursor for all indole alkaloids is the amino acid tryptophan. youtube.comwikipedia.org The initial steps in the biosynthesis of most terpene indole alkaloids involve the conversion of tryptophan to tryptamine (B22526) via decarboxylation. youtube.comegpat.com

This tryptamine unit is then condensed with a monoterpenoid component, secologanin (B1681713). youtube.comegpat.com Secologanin itself is a product of the isoprenoid pathway. The crucial condensation of tryptamine and secologanin is a stereoselective Pictet-Spengler reaction catalyzed by the enzyme strictosidine (B192452) synthase. biorxiv.org This reaction yields strictosidine, which is considered the universal precursor for the entire family of monoterpenoid indole alkaloids. youtube.combiorxiv.org The formation of strictosidine marks a pivotal branch point, from which thousands of distinct alkaloid structures, including the sarpagine (B1680780) class to which this compound is related, are derived. youtube.com

| Precursor Compound | Origin Pathway | Role in Biosynthesis |

| Tryptophan | Shikimate Pathway | Provides the indole core and tryptamine unit. youtube.comwikipedia.org |

| Tryptamine | Tryptophan Decarboxylation | Condenses with secologanin. egpat.com |

| Secologanin | Isoprenoid Pathway | Provides the C9/C10 monoterpene unit. egpat.com |

| Strictosidine | Pictet-Spengler Condensation | Universal precursor for monoterpenoid indole alkaloids. youtube.com |

Enzymatic Transformations and Pathway Intermediates Leading to Sarpagine-Type Alkaloids

Following the formation of strictosidine, a series of enzymatic modifications channels intermediates toward the sarpagine scaffold. The glucose moiety of strictosidine is first cleaved, and the resulting aglycone is converted through intermediates like 4,21-dehydrogeissoschizine. nih.gov

A key step is the formation of the characteristic sarpagan bridge, a C-5–C-16 linkage. This cyclization is catalyzed by the sarpagan bridge enzyme (SBE), a P450-dependent enzyme that acts on strictosidine-derived intermediates like geissoschizine. nih.govnih.gov This reaction marks the entry point into the sarpagan, ajmalan, and related alkaloid classes. nih.gov The product of this reaction is polyneuridine (B1254981) aldehyde. nih.gov

Another critical enzyme in this pathway is polyneuridine aldehyde esterase (PNAE), a specific methylesterase. nih.gov PNAE catalyzes the conversion of the intermediate polyneuridine aldehyde into 16-epi-vellosimine. nih.govnih.gov This transformation is central to the biosynthesis of many sarpagine and ajmaline-type alkaloids. nih.gov

| Enzyme | Abbreviation | Function | Intermediate Substrate | Intermediate Product |

| Sarpagan Bridge Enzyme | SBE | Catalyzes the formation of the sarpagan bridge (C-5–C-16 linkage). nih.govnih.gov | Geissoschizine | Polyneuridine aldehyde |

| Polyneuridine Aldehyde Esterase | PNAE | Converts the aldehyde intermediate. nih.gov | Polyneuridine aldehyde | 16-epi-vellosimine |

| Vellosimine (B128456) Reductase | VeR | Reduces vellosimine. nih.gov | Vellosimine | 10-deoxysarpagine |

| Vinorine (B1233521) Synthase | VS | Catalyzes cyclization and acetylation. nih.gov | 16-epi-vellosimine | Vinorine |

Proposed Biogenetic Connections and Epimerization Events at C-16

The biogenesis of this compound is closely tied to the chemistry of the C-16 position on the sarpagine skeleton. The intermediate 16-epi-vellosimine, produced by the action of PNAE on polyneuridine aldehyde, is a crucial branch-point intermediate. nih.govnih.gov

From 16-epi-vellosimine, two distinct but related pathways can emerge. One pathway involves the enzyme vinorine synthase, which utilizes 16-epi-vellosimine to produce vinorine, a key step toward ajmaline-type alkaloids. nih.gov The other significant transformation is the epimerization at the C-16 carbon. nih.gov In this process, 16-epi-vellosimine is converted to its epimer, vellosimine. nih.gov This epimerization is a critical event, as it changes the stereochemistry at a key position, leading to a different subset of alkaloids. Vellosimine is subsequently reduced by the enzyme vellosimine reductase (VeR) to yield 10-deoxysarpagine, a direct precursor to sarpagine itself. nih.gov The exact biosynthetic steps from these sarpagine intermediates to this compound are not fully elucidated but are proposed to involve further enzymatic modifications of the core sarpagine structure, with the crucial C-16 "epi" configuration being established early in the pathway via the formation of 16-epi-vellosimine. nih.gov

| Intermediate Compound | Key Feature | Subsequent Transformation(s) |

| Polyneuridine aldehyde | Contains an axial aldehyde function at C-16. nih.gov | Converted by PNAE to 16-epi-vellosimine. nih.gov |

| 16-epi-vellosimine | C-16 "epi" configuration. nih.gov | Precursor to vinorine (ajmaline pathway) or can epimerize to vellosimine. nih.gov |

| Vellosimine | Epimer of 16-epi-vellosimine at C-16. nih.gov | Reduced by VeR to 10-deoxysarpagine. nih.gov |

| 10-deoxysarpagine | Immediate precursor to sarpagine. nih.gov | Hydroxylated to form sarpagine. nih.gov |

In Vitro Biological and Pharmacological Research of 16 Epi Voacarpine

General Pharmacological Activities of Sarpagine-Type Indole (B1671886) Alkaloids

Sarpagine-type indole alkaloids, a diverse group of natural products primarily isolated from plants of the Apocynaceae family, have been the subject of considerable scientific interest due to their complex chemical structures and a wide array of biological activities. nih.govresearchgate.net These compounds are biogenetically related to ajmaline-type alkaloids and share a common structural framework. nih.gov

Pharmacological studies on various sarpagine (B1680780) alkaloids have revealed a range of activities, including:

Anticancer Activity: Several sarpagine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. nih.gov For instance, vellosimine (B128456) and Na-methyl vellosimine, which are structurally related to 16-Epi-voacarpine, have been shown to possess modest antiproliferation activity in cancer cell assays. nih.gov Other related alkaloids from Voacanga africana, such as voacamine (B1217101) and 19-epi-voacristine, have also displayed significant inhibitory activities against multiple human cancer cell lines. nih.gov

Anti-inflammatory Activity: Certain sarpagine-type indole alkaloids have been investigated for their anti-inflammatory properties. nih.gov

Antimalarial and Antiprotozoal Activity: Some alkaloids within this class have shown promise as antimalarial and antileishmanial agents. researchgate.net

Cardiovascular Effects: Ajmaline (B190527), a structurally related alkaloid, is known for its antiarrhythmic properties, highlighting the potential for cardiovascular activity within this alkaloid family. nih.gov

Central Nervous System (CNS) Activity: Due to their structural similarity to neurotransmitters like serotonin, indole alkaloids are often investigated for their effects on the central nervous system. wisconsin.edu

It is important to emphasize that these are general activities of the sarpagine alkaloid family, and the specific activity of this compound has not been explicitly detailed in the available literature.

Preliminary In Vitro Biological Activities of this compound

Direct and specific in vitro biological activity data for this compound is not available in the reviewed scientific literature. Research on alkaloids from Voacanga africana has often focused on more abundant or more active constituents like voacamine, vobasine (B1212131), and voacangine (B1217894). nih.govtandfonline.comug.edu.gh

Without specific experimental data, any discussion on the preliminary in vitro biological activities of this compound would be purely speculative.

Structure-Activity Relationship (SAR) Investigations for this compound and Analogues

There are no specific structure-activity relationship (SAR) studies available in the scientific literature for this compound. SAR studies require the synthesis and biological evaluation of a series of analogues to determine how modifications to the chemical structure affect biological activity.

However, general SAR principles can be inferred from studies on related sarpagine and bisindole alkaloids. For instance, in the case of the bisindole alkaloid voacamine, which is composed of vobasine and voacangine moieties, studies have shown that the dimeric structure is crucial for its activity in reversing multidrug resistance in tumor cells, suggesting that the linkage and spatial arrangement of the monomeric units are critical for its biological function. nih.gov

For sarpagine alkaloids in general, structural features such as the stereochemistry at various chiral centers, the nature and position of substituents on the indole nucleus, and the conformation of the polycyclic ring system are expected to play a significant role in determining their pharmacological profile. The "epi" designation in this compound indicates a difference in stereochemistry at the 16th position compared to voacarpine, and this stereochemical variation would undoubtedly influence its interaction with biological targets. However, without comparative studies between the two epimers, the precise impact of this structural change on activity remains unknown.

Identification of Potential Molecular Targets and Mechanisms (In Vitro)

The specific molecular targets and mechanisms of action for this compound have not been identified in the available scientific literature.

Research on related alkaloids from Voacanga africana and other sarpagine-type alkaloids has suggested several potential molecular targets and mechanisms:

DNA Intercalation and Topoisomerase Inhibition: Some indole alkaloids exert their cytotoxic effects by intercalating into DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Ion Channel Modulation: Alkaloids can influence the function of various ion channels, which could explain some of their neurological and cardiovascular effects. nih.govmdpi.com

Receptor Binding: Given their structural resemblance to endogenous neurotransmitters, some indole alkaloids may interact with various receptors in the central and peripheral nervous systems. For example, voacangine has been shown to have an affinity for cannabinoid CB1 receptors and acts as an antagonist at TRPM8 and TRPV1 receptors. tandfonline.comwikipedia.org

Enzyme Inhibition: Voacangine has also been reported to exhibit acetylcholinesterase (AChE) inhibitory activity. wikipedia.org

Modulation of Drug Efflux Pumps: Voacamine has been shown to inhibit the action of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. nih.gov

These represent potential avenues of investigation for this compound, but dedicated in vitro studies, such as molecular docking and biochemical assays, would be necessary to identify its specific molecular targets and elucidate its mechanism of action.

Advanced Analytical Techniques for 16 Epi Voacarpine Research

Mass Spectrometry Imaging (MSI) for Spatial Metabolomics of 16-Epi-voacarpine

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of chemical compounds within a sample. In the context of this compound, which is found in plants like Voacanga africana, MSI can map its localization within different plant tissues, such as the seeds.

A notable application of MSI in the study of Voacanga africana seeds involved Laser Ablation Direct Analysis in Real-Time Imaging-Mass Spectrometry (LADI-MS). nih.govacs.org This ambient imaging technique revealed the distinct spatial distributions of various small molecules, including a range of alkaloids. nih.govacs.org The study demonstrated that different classes of compounds were localized in specific parts of the seed; for instance, fatty acids were concentrated in the embryo, while the alkaloids were predominantly found in the seed endosperm. nih.govacs.org

The alkaloids identified in the endosperm included strictamine, akuammidine, polyneuridine (B1254981), vobasine (B1212131), and Δ14-vincamine. nih.govacs.org This detailed spatial information is invaluable for understanding the biosynthesis, storage, and ecological roles of these alkaloids. By understanding precisely where this compound and its related alkaloids are located, researchers can optimize extraction methods to improve the efficiency of isolating these compounds for further study. nih.govacs.org

Key Findings from MSI of Voacanga africana Seeds:

| Compound Class | Predominant Location in Seed |

| Fatty Acids | Embryo |

| Alkaloids | Endosperm |

This table illustrates the differential localization of major chemical classes within the seeds of Voacanga africana as determined by Mass Spectrometry Imaging.

High-Throughput Analytical Methods for Alkaloid Profiling

High-throughput analytical methods are essential for rapidly screening large numbers of samples to profile their alkaloid content. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are particularly well-suited for this purpose due to their speed, sensitivity, and selectivity.

In the analysis of complex plant extracts, such as those from Voacanga africana, UHPLC-MS/MS allows for the rapid separation and identification of numerous alkaloids in a single run. A study on the related plant species Catharanthus roseus and Rauvolfia serpentina highlighted the prevalence of HPLC and UPLC-MS for the quantification of various indole (B1671886) alkaloids. rjpharmacognosy.ir These methods typically employ reversed-phase columns (e.g., C8 or C18) and gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with additives like formic acid to improve peak shape. rjpharmacognosy.ir

For high-throughput screening, the key parameters are short analysis times and robust, reproducible results. The development of a UHPLC-MS/MS method for the analysis of pyrrolizidine (B1209537) alkaloids, another class of plant-derived compounds, demonstrated the capability to resolve critical isomer pairs, which is a common challenge in alkaloid analysis. waters.com The separation of isomers is crucial for accurate profiling, as different isomers can exhibit distinct biological activities. Given that this compound is an epimer of voacarpine, the ability to differentiate between such closely related structures is paramount.

Typical Parameters for High-Throughput Alkaloid Profiling:

| Parameter | Typical Setting |

| Technique | UHPLC-MS/MS |

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Water/Acetonitrile gradient with acid modifier |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table outlines the common instrumental parameters used in high-throughput analytical methods for the profiling of alkaloids in plant extracts.

Validation of Analytical Procedures in this compound Quantification and Characterization

The validation of analytical methods is a critical step to ensure that the data generated are accurate, reliable, and reproducible. For the quantification and characterization of this compound, a validated method provides confidence in the reported results. The validation process involves assessing several key parameters, as outlined by international guidelines.

A comprehensive analytical method validation includes the evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC-PDA method for the quantification of ephedrine (B3423809) and cryptolepine (B1217406) in plant extracts demonstrated linearity over a concentration range of 10-250 µg/mL with a high correlation coefficient (>0.99). nih.gov The precision of the method was confirmed by low relative standard deviation (RSD) values for intra-day and inter-day analyses, and the accuracy was established through recovery studies. nih.gov

When dealing with isomeric compounds like this compound and voacarpine, the specificity of the analytical method is of utmost importance. The method must be able to separate and distinctly quantify each isomer without interference from the other. LC-MS/MS methods are particularly powerful in this regard, as they can differentiate between isomers based on their fragmentation patterns, even if they have identical retention times. The validation of an LC-MS/MS method for the separation of THC isomers highlighted the importance of achieving clear chromatographic separation for accurate quantification. nih.gov

Key Validation Parameters for Analytical Methods:

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

This table summarizes the essential parameters that are evaluated during the validation of an analytical method for the quantification of a chemical compound.

Future Research Directions and Emerging Paradigms in 16 Epi Voacarpine Studies

Integration of Omics Technologies in Alkaloid Research

The elucidation of how and why plants produce specific alkaloids like 16-Epi-voacarpine is fundamental to fully exploiting their potential. Multi-omics platforms offer a powerful, systems-level approach to unravel the intricate molecular machinery behind the biosynthesis, regulation, and ecological function of such specialized metabolites. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive biological blueprint of the source organism, such as Voacanga africana. nih.govmdpi.com

Genomics and Transcriptomics: These technologies are foundational for identifying the genes encoding the biosynthetic pathway enzymes. researchgate.net By sequencing the genome of the source plant, researchers can hunt for gene clusters associated with alkaloid production. nih.gov Transcriptomic analysis, which measures gene expression (RNA levels), can then pinpoint which of these genes are active in specific tissues or under certain environmental conditions, providing strong clues to their function in producing compounds like this compound. mdpi.com

Proteomics: This discipline focuses on the large-scale study of proteins, the direct executors of biological functions. mdpi.com In the context of this compound, proteomics can identify the actual enzymes present in the plant that are responsible for catalyzing each step of its synthesis. This can validate gene function predictions from genomics and transcriptomics and reveal post-translational modifications that regulate enzyme activity. nih.gov

Metabolomics: As the direct study of metabolites, this field provides a chemical snapshot of the plant's metabolic state. mdpi.com It allows for the simultaneous measurement of this compound and its potential precursors, derivatives, and related alkaloids. nih.gov This chemical profiling is essential for mapping the complete biosynthetic network and understanding how the production of one alkaloid influences another.

The true power of this approach lies in the integration of these data layers. For instance, by correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics) across different plant tissues or developmental stages, researchers can establish direct links between specific genes and the production of this compound, ultimately enabling the reconstruction of its entire biosynthetic pathway.

| Omics Technology | Key Objective | Potential Application for this compound Research |

|---|---|---|

| Genomics | Identifies the complete genetic blueprint. | Discovery of the biosynthetic gene cluster responsible for the core indole (B1671886) alkaloid scaffold. |

| Transcriptomics | Measures gene expression (RNA levels). | Identifying the specific genes actively transcribed during this compound production in Voacanga africana. |

| Proteomics | Analyzes the complete set of proteins. | Confirming the presence and activity of enzymes (e.g., P450s, methyltransferases) that catalyze the final steps of synthesis. |

| Metabolomics | Profiles all metabolites in a sample. | Quantifying levels of this compound and its precursors to map the metabolic pathway and understand its regulation. |

Development of Novel Synthetic Routes

The structural complexity of bis-indole alkaloids like the voacamine (B1217101) class, to which this compound is related, presents a significant challenge for chemical synthesis. nih.gov Traditional total synthesis campaigns can be long and low-yielding, limiting the availability of the compound for extensive biological testing. Future research will focus on developing more efficient, flexible, and scalable synthetic routes, drawing inspiration from recent advances in synthetic methodology. oup.com

Key modern strategies that could be applied include:

Asymmetric Organocatalysis: This approach uses small organic molecules as catalysts to control the stereochemistry of chemical reactions. oup.com For a molecule with multiple chiral centers like this compound, this strategy could be crucial for establishing the correct 3D architecture early in the synthesis with high enantioselectivity, avoiding difficult separation of isomers later on. oup.com

Unified and Biosynthesis-Inspired Strategies: Rather than developing a unique route for a single target, modern approaches often aim to create a unified pathway that can access a range of related natural products from a common intermediate. digitellinc.com A biosynthesis-inspired strategy might mimic the plant's own methods, for example, by using a key Pictet-Spengler reaction to form the core indole structure or a late-stage coupling to join two complex indole fragments. nih.gov

Flow Chemistry and Automation: These technologies can improve the efficiency, safety, and scalability of complex chemical transformations. By performing reactions in continuous flow reactors, chemists can achieve better control over reaction parameters, reduce reaction times, and facilitate purification. This could be instrumental in preparing larger quantities of this compound for advanced studies.

The development of such novel routes is not merely an academic exercise; it is critical for enabling medicinal chemistry programs. An efficient synthesis would allow for the creation of a library of structural analogues of this compound, which is the cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency and other pharmacological properties.

Advanced Computational Chemistry in SAR and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict how a molecule will behave at the atomic level before it is ever synthesized or tested. researchgate.netresearchgate.net For a compound like this compound, where biological data is scarce, in silico methods can generate powerful hypotheses to guide experimental research. nih.gov

Future computational studies on this compound will likely involve a multi-pronged approach:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Researchers can screen this compound against hundreds or thousands of known protein structures in silico to identify potential biological targets. researchgate.net This "reverse docking" approach can suggest possible mechanisms of action and guide which biological assays should be performed. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations model the movement of every atom in the protein-ligand complex over time. researchgate.net This provides crucial insights into the stability of the interaction and can reveal the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that anchor the compound to its target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once an activity is identified and a set of analogues is synthesized, QSAR models can be built. These are mathematical models that correlate variations in the chemical structure of compounds with changes in their biological activity. preprints.orguni-bonn.de A robust QSAR model can predict the activity of virtual, not-yet-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and accelerating the lead optimization process. oncodesign-services.com

ADMET Prediction: In silico tools can now predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. chemmethod.com Early assessment of these drug-like properties is crucial for identifying compounds that are more likely to succeed in later stages of drug development. chemmethod.comnih.gov

By combining these computational methods, researchers can build a comprehensive profile of this compound's potential as a therapeutic agent, significantly de-risking and streamlining its path through the drug discovery pipeline. nih.gov

| Computational Method | Primary Function | Specific Application to this compound |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. | Screening against libraries of receptors (e.g., kinases, GPCRs, proteases) to hypothesize a mechanism of action. |

| Molecular Dynamics (MD) | Simulates the motion of atoms in a protein-ligand complex over time. | Validating the stability of a predicted docked pose and identifying key binding interactions. |

| QSAR Modeling | Correlates chemical structure with biological activity. | Guiding the design of new analogues with potentially improved potency or selectivity. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. | Early-stage assessment of drug-likeness to prioritize analogues with favorable profiles. |

Exploration of Undiscovered Biological Activities and Applications in Medicinal Chemistry

The vast structural diversity of alkaloids suggests a correspondingly broad range of biological activities. While some related Voacanga alkaloids have known activities, such as the anti-onchocercal properties of voacamine and voacangine (B1217894) mdpi.compreprints.org, the full therapeutic potential of this compound remains unexplored. Future research should focus on a systematic and unbiased exploration of its bioactivity profile.

A key direction will be to leverage the insights gained from computational studies. For example, if docking studies predict that this compound binds to a specific class of enzymes, such as viral proteases or neuronal receptors, this can guide targeted biological screening. researchgate.net High-throughput screening (HTS) campaigns, where the compound is tested against large panels of cellular or biochemical assays, represent a powerful, hypothesis-free method for discovering entirely new activities.

Potential therapeutic areas for exploration, based on the activities of other indole alkaloids, include:

Infectious Diseases: Many alkaloids possess antimicrobial, antiviral, or antiparasitic properties. chemmethod.com Given the activity of related compounds against Onchocerca nematodes mdpi.com, screening this compound against a panel of other parasites, bacteria, and viruses is a logical next step.

Central Nervous System (CNS) Disorders: The iboga alkaloid scaffold, closely related to the voacangine portion of voacamine-type structures, is famous for its potent effects on the CNS. researchgate.netnih.gov Therefore, exploring the activity of this compound on a range of CNS targets, such as serotonin, dopamine, and opioid receptors, could uncover novel treatments for neurological or psychiatric conditions.

Oncology: The complex, rigid structures of many polycyclic alkaloids make them well-suited to disrupt protein-protein interactions or bind to enzyme active sites, and numerous indole alkaloids have demonstrated cytotoxic or antitumor activities. nih.gov Screening against various cancer cell lines could reveal potential applications in oncology.

Ultimately, the goal is to use this compound not just as a standalone agent but as a chemical scaffold for medicinal chemistry. By understanding its SAR, chemists can design and synthesize simplified or modified versions that retain the desired biological activity while improving drug-like properties, leading to the development of novel, optimized therapeutic candidates.

Q & A

Q. What analytical techniques are essential for the structural characterization of 16-Epi-voacarpine?

To confirm the structure of this compound, researchers should employ spectroscopic methods such as:

- Mass spectrometry (MS) to determine molecular weight (e.g., molecular ion peak at m/z 368) and fragmentation patterns for comparative analysis with related alkaloids like akuammidine .

- Nuclear Magnetic Resonance (NMR) for detailed stereochemical and functional group analysis. For example, 10% nuclear Overhauser effect (NOE) experiments between C(15)-H and C(18)-CH3 can confirm the (E)-configuration of the vinyl side chain .

- UV spectroscopy to identify chromophores, such as the 2-acylindole UV absorption at 314 nm observed in acetylated derivatives .

How can researchers formulate focused research questions about this compound?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure foreground questions. For example:

- Population : Plant-derived indole alkaloids.

- Intervention : this compound isolation and characterization.

- Comparison : Structural analogs (e.g., voacarpine).

- Outcome : Stereochemical differentiation, bioactivity profiles. This approach ensures alignment with systematic review methodologies and hypothesis-driven research .

Q. What are the critical steps in replicating this compound isolation protocols from primary literature?

- Documentation : Ensure raw data (e.g., NMR spectra, chromatograms) are included in appendices for transparency .

- Material validation : Use authenticated plant sources (e.g., Gelsemium elegans) and standardized extraction solvents.

- Reproducibility : Follow peer-reviewed protocols for acetylation reactions to avoid side products like intramolecular hemiacetal-acetate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Data triangulation : Cross-validate findings using multiple techniques (e.g., MS, NMR, X-ray crystallography).

- Uncertainty analysis : Quantify experimental errors (e.g., signal-to-noise ratios in NMR) and report them in methodology sections .

- Comparative studies : Benchmark results against structurally similar alkaloids (e.g., akuammidine) to identify anomalies in fragmentation patterns or chemical shifts .

Q. What experimental strategies confirm the stereochemical configuration of this compound?

- NOE difference spectroscopy : Measure spatial proximity between protons (e.g., 10% enhancement between C(15)-H and C(18)-CH3 ).

- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases.

- Computational modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with empirical data .

Q. How should researchers design bioactivity assays to minimize confounding variables in this compound studies?

- Control groups : Include positive controls (e.g., known bioactive alkaloids) and negative controls (solvent-only groups).

- Dose-response curves : Test multiple concentrations to establish EC50/IC50 values and assess toxicity thresholds.

- Blinding : Implement double-blind protocols in cell-based assays to reduce observer bias .

Q. What methodologies address gaps in the literature on this compound's biosynthesis pathways?

- Isotopic labeling : Use - or -labeled precursors in tracer studies to map biosynthetic routes.

- Transcriptomic analysis : Identify candidate genes in Gelsemium elegans via RNA sequencing and homology-based gene annotation .

- Enzyme inhibition assays : Test putative biosynthetic enzymes (e.g., methyltransferases) with purified this compound intermediates .

Q. How can systematic reviews optimize evidence synthesis for this compound's pharmacological potential?

- Scoping studies : Map existing literature using frameworks like Arksey & O’Malley (2005) to define inclusion/exclusion criteria .

- Risk of bias assessment : Apply Cochrane Collaboration tools to evaluate study quality (e.g., randomization, blinding) .

- Meta-analysis : Pool bioactivity data from independent studies to calculate effect sizes and heterogeneity indices .

Methodological Best Practices

- Data presentation : Include processed data critical to conclusions (e.g., NOE enhancements, chromatographic retention times) in the main text, with raw data in appendices .

- Terminology : Avoid unexplained jargon; define terms like "nuclear Overhauser effect" upon first use .

- Citation rigor : Use primary sources (e.g., original isolation studies) over reviews to ensure traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.